molecular formula C18H20N2O5 B5844717 (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE

(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE

Cat. No.: B5844717
M. Wt: 344.4 g/mol
InChI Key: VMIJHFNMLKIEFL-UHFFFAOYSA-N
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Description

(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both methoxy and phenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylphenoxyacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE is used as a precursor for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, providing a basis for the development of new treatments for various diseases .

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties, such as enhanced stability or reactivity .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene-4-oxo-1,3-thiazolidin-5-yl acetic acid

Uniqueness

(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE stands out due to its combination of methoxy and phenoxy groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a versatile compound for research and industrial applications .

Properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-12-6-4-5-7-14(12)24-11-17(21)25-20-18(19)13-8-9-15(22-2)16(10-13)23-3/h4-10H,11H2,1-3H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIJHFNMLKIEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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